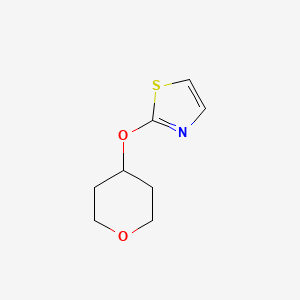

2-(Oxan-4-yloxy)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-yloxy)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-4-10-5-2-7(1)11-8-9-3-6-12-8/h3,6-7H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRLLEBYVCGJRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxan 4 Yloxy 1,3 Thiazole and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. airitilibrary.com For 2-(Oxan-4-yloxy)-1,3-thiazole, this process involves key disconnections of the thiazole (B1198619) core and the ether linkage.

Disconnection Pathways for the 1,3-Thiazole Core

The 1,3-thiazole ring is a common motif in many biologically active compounds. encyclopedia.pubresearchgate.netresearchgate.netresearchgate.net Its synthesis is a well-explored area of organic chemistry. encyclopedia.puborganic-chemistry.orgeurekaselect.com Common retrosynthetic disconnections for the thiazole core lead to precursors suitable for established synthetic methods. The primary disconnection strategies break the ring into fragments that can be reassembled through reliable bond-forming reactions.

A prevalent disconnection strategy for the 1,3-thiazole ring involves breaking the C-S and N-C bonds, which points towards the Hantzsch thiazole synthesis. This approach typically involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea derivative. encyclopedia.pubresearchgate.netwikipedia.org Another significant disconnection pathway involves the C=N and C-S bonds, suggesting the Gabriel synthesis, which utilizes the cyclization of α-acylaminoketones with a thionating agent. encyclopedia.pubresearchgate.nettandfonline.com

Methodological Approaches for Incorporating the Oxan-4-yloxy Substituent

The oxan-4-yloxy group can be introduced at various stages of the synthesis. One approach is to start with a precursor already containing the oxane moiety. For instance, a thioamide or an α-halocarbonyl compound bearing the oxan-4-yloxy substituent can be used in a classical thiazole synthesis.

Alternatively, the substituent can be introduced after the formation of the thiazole ring. This typically involves a nucleophilic substitution reaction where a 2-halo-1,3-thiazole is reacted with oxan-4-ol in the presence of a base. Another strategy could involve the use of a 1,3-thiazol-2-ol derivative which can then be subjected to an etherification reaction with a suitable oxane-derived electrophile.

Established and Emerging Synthetic Routes to 1,3-Thiazoles

Several methods have been developed for the synthesis of the 1,3-thiazole ring system, ranging from classical condensation reactions to modern metal-catalyzed and electrochemical approaches.

Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most widely used methods for constructing the 1,3-thiazole ring. encyclopedia.pubresearchgate.netwikipedia.org The classical Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide. encyclopedia.pubresearchgate.netwikipedia.org

Variations of the Hantzsch synthesis have been developed to improve yields, expand the substrate scope, and create more environmentally friendly conditions. These include the use of microwave irradiation, solid-phase synthesis, and various catalysts. bepls.comrsc.orgnih.gov For the synthesis of this compound, a key precursor would be a thioamide bearing the oxan-4-yloxy group.

| Reactants | Conditions | Product | Reference |

| α-Halocarbonyl compound, Thioamide | Typically reflux in a suitable solvent | 1,3-Thiazole | encyclopedia.pubresearchgate.netwikipedia.org |

| α-Haloketones, Thioureas | Microwave irradiation, solvent-free | 2-Aminothiazoles | bepls.com |

| 2-Bromoacetophenones, 1-Substituted-2-thioureas | Heated microreactor, electro-osmotic flow | 2-Aminothiazoles | rsc.org |

| α-Halogeno ketones, N-Monosubstituted thioureas | Acidic conditions | 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles | rsc.org |

Gabriel Synthesis (Thionation of α-Acylaminoketones)

The Gabriel synthesis offers an alternative route to 1,3-thiazoles. This method involves the cyclization of α-acylaminoketones using a thionating agent, such as phosphorus pentasulfide or Lawesson's reagent. encyclopedia.pubresearchgate.nettandfonline.com The reaction proceeds through the conversion of the amide carbonyl group to a thioamide, followed by intramolecular cyclization and dehydration to form the thiazole ring. A study has shown the synthesis of 2-alkoxy-substituted 1,3-thiazoles using Lawesson's reagent-mediated cyclization under microwave irradiation. acs.orgnih.gov

| Reactant | Reagent | Product | Reference |

| α-Acylaminoketone | Phosphorus pentasulfide or Lawesson's reagent | 1,3-Thiazole | encyclopedia.pubresearchgate.nettandfonline.com |

| N-(2-oxo-2-phenylethyl)acetamide | Phosphorus pentasulfide | 2-Methyl-5-phenylthiazole | tandfonline.com |

Metal-Catalyzed and Electrochemical Approaches for Thiazole Formation

In recent years, metal-catalyzed and electrochemical methods have emerged as powerful tools for the synthesis of thiazoles. These modern approaches often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods.

Metal-catalyzed cross-coupling reactions, for example, can be employed to form C-S and C-N bonds necessary for the thiazole ring. Various transition metals, including palladium, copper, and iron, have been utilized in these transformations. researchgate.net Calcium-catalyzed methods have also been reported for the synthesis of functionalized thiazoles from propargyl alcohols and thioamides. nih.govacs.org

Electrochemical synthesis represents a green and sustainable alternative for thiazole formation. rsc.org These methods avoid the use of stoichiometric oxidants or reductants by employing an electric current to drive the reaction. An electrochemical oxidative cyclization of enaminones with thioamides has been reported to produce thiazoles in good yields under metal- and oxidant-free conditions. organic-chemistry.org

| Approach | Reactants | Catalyst/Conditions | Product | Reference |

| Metal-Catalyzed | Propargyl alcohols, Thioamides | Ca(OTf)2 | Functionalized thiazoles | nih.govacs.org |

| Electrochemical | Enaminones, Thioureas | Electrochemical cell | 2-Aminothiazoles | rsc.org |

| Electrochemical | Enaminones, Thioamides | Metal- and oxidant-free | Thiazoles | organic-chemistry.org |

Synthetic Strategies for the Oxan-4-yloxy Moiety

The oxan-4-yloxy group is a critical pharmacophore whose precursor is typically a substituted oxane, most commonly tetrahydropyran-4-ol. The synthesis of this precursor is a key step, with several established and innovative methods available to organic chemists.

The construction of the tetrahydropyran (B127337) (oxane) ring system can be achieved through various cyclization strategies. A prominent method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. organic-chemistry.org For instance, the reaction between a homoallylic alcohol and formaldehyde, catalyzed by phosphomolybdic acid in water, can yield tetrahydropyran-4-ol derivatives with high efficiency and cis-selectivity. organic-chemistry.org Another approach involves the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones through a silyl enol ether Prins cyclization, which tolerates a wide range of functional groups. nih.gov

Alternative strategies include:

Intramolecular Cyclization of Diols : The reaction of 1,4- or 1,5-diols with cerium ammonium nitrate can produce tetrahydropyran derivatives with high yield and stereoselectivity. organic-chemistry.org

From 3-Buten-1-ol : A process has been developed where 3-buten-1-ol reacts with a formaldehyde compound and formic acid, followed by solvolysis, to produce tetrahydropyran-4-ol. google.com

Ring Rearrangement : Tetrahydropyran can be synthesized via the gaseous-phase hydrogenolysis of tetrahydrofurfuryl alcohol over heterogeneous catalysts like Cu–ZnO/Al₂O₃. mdpi.com

Metal-Mediated Cyclizations : Palladium-catalyzed hydroalkoxylation of δ-hydroxy olefins is another effective route for constructing the oxane ring. organic-chemistry.org

These methods provide a versatile toolkit for accessing the necessary oxane precursors for subsequent coupling with the thiazole moiety.

Connecting the oxane precursor to the thiazole ring is accomplished through etherification. The choice of reaction depends on the available starting materials, which are typically a 2-substituted thiazole and oxan-4-ol.

One of the most widely used methods is the Williamson Ether Synthesis . This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a leaving group from an organohalide. wikipedia.orgbyjus.com In the context of synthesizing this compound, this involves two primary routes:

Deprotonation of oxan-4-ol using a strong base (e.g., sodium hydride) to form the corresponding alkoxide.

Reaction of the resulting alkoxide with a 2-halothiazole, such as 2-chloro- or 2-bromothiazole. wikipedia.orgmasterorganicchemistry.com

The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the SN2 pathway. byjus.comjk-sci.com The electrophilicity of the C2 carbon on the thiazole ring makes it susceptible to nucleophilic attack, and halogens serve as effective leaving groups. nih.gov

Another powerful method for this transformation is the Mitsunobu Reaction . This reaction allows for the direct coupling of an alcohol with a pronucleophile, which in this case would be a 2-hydroxythiazole (often existing in its tautomeric form, thiazol-2(3H)-one). organic-chemistry.orgwikipedia.org The reaction is mediated by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The key advantage of the Mitsunobu reaction is that it activates the alcohol (oxan-4-ol) to act as the electrophile, proceeding with a clean inversion of stereochemistry at the alcohol's carbon center, which is a crucial consideration for stereochemically complex analogues. organic-chemistry.orgmissouri.edu

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic chemistry emphasizes not only the yield and purity of products but also the efficiency and environmental impact of the processes. Advanced techniques like microwave-assisted synthesis and flow chemistry are increasingly applied to the synthesis of thiazole derivatives.

Microwave-assisted synthesis has emerged as a valuable tool for accelerating the formation of the thiazole ring, often through the classic Hantzsch synthesis. organic-chemistry.org Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. organic-chemistry.orgmdpi.com This is attributed to efficient and uniform heating of the reaction mixture. For example, the Hantzsch reaction of α-haloketones with thioureas or thioamides shows significant improvement under microwave conditions. organic-chemistry.orggoogle.com

| Thiazole Synthesis Method | Heating Method | Reaction Time | Yield (%) | Reference |

| Hantzsch Reaction | Conventional (Reflux) | 8 hours | Lower | organic-chemistry.org |

| Hantzsch Reaction | Microwave | 10-15 minutes | Higher | organic-chemistry.orgmdpi.com |

| Multi-component Reaction | Conventional | 3-6 hours | 64-89% | mdpi.com |

| Multi-component Reaction | Microwave | 5 minutes | 84-89% | mdpi.com |

Flow chemistry offers a paradigm shift from traditional batch processing to continuous manufacturing. masterorganicchemistry.com This technology utilizes microreactors or packed-bed reactors to perform reactions in a continuous stream, providing precise control over parameters like temperature, pressure, and reaction time. wikipedia.org For thiazole synthesis, flow chemistry enables the safe handling of reactive intermediates and the telescoping of multiple reaction steps without intermediate isolation. wikipedia.orgnih.gov For example, a multi-step sequence involving Hantzsch thiazole synthesis followed by further functionalization can be automated in a flow system, leading to rapid and efficient production of complex molecules. wikipedia.org This approach enhances safety, reproducibility, and scalability. masterorganicchemistry.com

The principles of green chemistry are increasingly integral to the development of synthetic routes for pharmaceuticals. missouri.edursc.org The synthesis of thiazoles is an area where significant progress has been made in implementing more environmentally benign methodologies. mdpi.comnih.gov These principles can be directly applied to the synthesis of the this compound scaffold.

Key green strategies include:

Use of Green Solvents : Replacing hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene glycol (PEG) minimizes environmental impact. mdpi.combyjus.com

Catalysis : Employing recyclable or biodegradable catalysts, such as chitosan-based biocatalysts or reusable solid-supported acids, reduces waste and improves process efficiency. wikipedia.orgbyjus.comorganic-chemistry.org

Energy Efficiency : Utilizing microwave irradiation or ultrasound as energy sources can lead to shorter reaction times and lower energy consumption compared to conventional heating. wikipedia.orgmissouri.edursc.org

Atom Economy : Designing syntheses, such as multi-component reactions, where the maximum number of atoms from the reactants are incorporated into the final product, minimizes waste generation. mdpi.combyjus.com

| Green Chemistry Approach | Example Application in Thiazole Synthesis | Key Advantage | Reference(s) |

| Green Solvents | H₂O, PEG-400 | Reduced toxicity and environmental impact | mdpi.combyjus.com |

| Recyclable Catalysts | Chitosan hydrogel, KF/Clinoptilolite | Catalyst reusability, waste reduction | wikipedia.orgbyjus.comorganic-chemistry.org |

| Alternative Energy | Microwave, Ultrasound | Shorter reaction times, energy efficiency | mdpi.commissouri.edursc.org |

| Atom Economy | One-pot multi-component reactions | Minimized by-products, process simplification | mdpi.combyjus.com |

By integrating these strategies, the synthesis of this compound and its analogues can be made more sustainable and cost-effective.

Analytical and Spectroscopic Characterization of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the protons on both the thiazole and oxane rings. The thiazole proton at the C5 position would typically appear as a singlet in the aromatic region. The protons of the oxane ring would present as a series of multiplets in the aliphatic region, with specific chemical shifts and coupling patterns corresponding to their axial or equatorial positions and proximity to the ether oxygen.

¹³C NMR : The carbon NMR spectrum would confirm the number of unique carbon environments. Key signals would include those for the C2, C4, and C5 carbons of the thiazole ring and the distinct signals for the carbons of the oxane moiety, including the carbon atom bonded to the ether oxygen (C4 of the oxane ring), which would be shifted downfield.

Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. For this compound, characteristic absorption bands would include C-O-C stretching vibrations for the ether linkage, C=N and C=C stretching vibrations associated with the thiazole ring, and C-H stretching from both the aliphatic oxane and aromatic thiazole components.

Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information, showing characteristic losses of fragments related to the oxane or thiazole moieties. wikipedia.org

Elemental Analysis : This technique provides the percentage composition of elements (C, H, N, S) in the purified compound, which must correspond to the calculated values for the proposed molecular formula, serving as a final confirmation of purity and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H NMR and ¹³C NMR are essential for confirming the arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The protons on the carbon adjacent to the ether oxygen are expected to be deshielded and appear downfield in the range of 3.4 to 4.5 ppm libretexts.org.

Thiazole Ring Protons: The two protons on the 1,3-thiazole ring are in distinct chemical environments and are expected to appear as doublets in the aromatic region of the spectrum. The proton at position 5 (H-5) typically resonates downfield from the proton at position 4 (H-4) due to the influence of the adjacent sulfur atom.

Oxane Ring Protons: The oxane (tetrahydropyran) ring protons exhibit more complex signals. The methine proton at the C-4 position (H-4'), being directly attached to the oxygen of the ether linkage, is the most deshielded of the oxane protons and would likely appear as a multiplet. The protons on the carbons adjacent to the ring oxygen (C-2' and C-6') are also deshielded and are expected to resonate in the range of 3.4-4.5 ppm libretexts.orglibretexts.org. These protons will show complex splitting patterns due to coupling with their neighbors. The protons at the C-3' and C-5' positions would appear further upfield. Due to the chair conformation of the oxane ring, axial and equatorial protons will have different chemical shifts and coupling constants modgraph.co.uk.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Thiazole Ring Carbons: The carbon atom at position 2 (C-2), bonded to two heteroatoms (N and O), is expected to be significantly deshielded, appearing far downfield. The C-4 and C-5 carbons of the thiazole ring will appear in the typical aromatic region for heterocyclic compounds, generally between 115-150 ppm compoundchem.comlibretexts.org.

Oxane Ring Carbons: The carbon atom C-4', attached to the ether oxygen, will be deshielded and is expected in the 50-90 ppm range wfu.edu. The carbons adjacent to the ring oxygen (C-2' and C-6') will also show a downfield shift, typically in the 50-80 δ range libretexts.org. The C-3' and C-5' carbons will resonate at higher field, in the typical aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are representative and based on analysis of analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole H-4 | 6.8 - 7.2 | Doublet (d) |

| Thiazole H-5 | 7.3 - 7.7 | Doublet (d) |

| Oxane H-4' (methine) | 4.5 - 5.0 | Multiplet (m) |

| Oxane H-2'/H-6' (axial) | 3.4 - 3.7 | Multiplet (m) |

| Oxane H-2'/H-6' (equatorial) | 3.8 - 4.1 | Multiplet (m) |

| Oxane H-3'/H-5' (axial) | 1.6 - 1.9 | Multiplet (m) |

| Oxane H-3'/H-5' (equatorial) | 1.9 - 2.2 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are representative and based on analysis of analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiazole C-2 | 165 - 175 |

| Thiazole C-4 | 110 - 120 |

| Thiazole C-5 | 135 - 145 |

| Oxane C-4' | 70 - 80 |

| Oxane C-2'/C-6' | 65 - 75 |

| Oxane C-3'/C-5' | 30 - 40 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound. In this technique, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound (C₈H₁₁NO₂S), the expected molecular weight is approximately 185.24 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) ionization, the molecular ion (M⁺) is formed, which can then undergo fragmentation through various pathways. The fragmentation of thiazole rings can be complex, but common fragmentation pathways for ethers involve cleavage of the C-O bond. libretexts.org

Alpha-Cleavage: A common fragmentation pathway for ethers is cleavage of the C-C bond adjacent to the oxygen atom libretexts.org.

Oxane Ring Fragmentation: The molecular ion may undergo fragmentation initiated by the cleavage of the oxane ring. A characteristic loss would be the entire oxane moiety, leading to a fragment corresponding to the 2-hydroxy-1,3-thiazole radical cation.

Thiazole Ring Fragmentation: Cleavage of the thiazole ring itself is also possible, which can lead to the loss of small molecules like HCN or acetylene. researchgate.net The pyrimidine rings are generally more stable than thiazole rings during fragmentation researchgate.netsapub.org.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Data are representative and based on analysis of analogous structures.

| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

| 185 | [C₈H₁₁NO₂S]⁺ | Molecular Ion (M⁺) |

| 101 | [C₃H₃NOS]⁺ | Loss of the oxane ring |

| 85 | [C₅H₉O]⁺ | Cleavage of the C-O ether bond, charge retained on the oxane fragment |

| 57 | [C₄H₉]⁺ | Further fragmentation of the oxane ring |

| 56 | [C₃H₄O]⁺ | Fragmentation of the oxane ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

C-O-C Ether Stretch: Ethers typically show a strong, characteristic C-O stretching absorption band in the fingerprint region, between 1300 and 1000 cm⁻¹ youtube.com. For a saturated cyclic ether like the oxane ring connected to the thiazole, a strong asymmetric C-O-C stretching vibration is expected around 1140-1070 cm⁻¹ spectroscopyonline.com.

Thiazole Ring Vibrations: The thiazole ring will exhibit several characteristic bands. These include C=N stretching vibrations, typically observed in the 1620-1590 cm⁻¹ region, and C=C stretching vibrations within the ring. researchgate.net Ring breathing and C-H deformation vibrations also occur at lower frequencies. cdnsciencepub.com

C-H Stretching: The spectrum will also show C-H stretching vibrations from the aliphatic protons on the oxane ring. These sp³ C-H stretches typically appear just below 3000 cm⁻¹. The C-H stretches from the aromatic thiazole ring are expected to appear just above 3000 cm⁻¹.

The absence of a strong, broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of an O-H group, and the absence of a strong absorption around 1700 cm⁻¹ would rule out the presence of a carbonyl (C=O) group. youtube.com

Table 4: Predicted Characteristic Infrared (IR) Absorption Bands for this compound Data are representative and based on analysis of analogous structures.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3150 | C-H Stretch | Thiazole Ring |

| 2850 - 2960 | C-H Stretch | Oxane Ring (aliphatic) |

| 1580 - 1620 | C=N Stretch | Thiazole Ring |

| 1450 - 1550 | C=C Stretch | Thiazole Ring |

| 1070 - 1140 | Asymmetric C-O-C Stretch | Ether |

Theoretical and Computational Chemistry Investigations of 2 Oxan 4 Yloxy 1,3 Thiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and conformational landscape of molecules. For 2-(Oxan-4-yloxy)-1,3-thiazole, these calculations offer a detailed picture of its properties at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Properties and Molecular Orbitals

DFT studies are instrumental in characterizing the electronic nature of this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to compute various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis further clarifies the electronic structure by describing the delocalization of electron density between filled and empty orbitals. In this compound, significant delocalization is expected from the lone pairs of the ether oxygen into the π* anti-bonding orbitals of the thiazole (B1198619) ring, which contributes to the stability of the molecule.

Table 1: Calculated Electronic Properties of a 2-Alkoxy-1,3-thiazole Analogue

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

This interactive table is based on theoretical calculations for analogous 2-alkoxy-thiazole compounds.

Analysis of Aromaticity and Electron Delocalization within the Thiazole Ring

The aromaticity of the thiazole ring in this compound is a key feature of its electronic structure. Aromaticity can be quantitatively assessed using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The HOMA index, which is based on the degree of bond length alternation, is expected to be close to 1 for a fully aromatic system. For the thiazole ring in this molecule, the HOMA value would likely be slightly less than that of benzene, indicating a moderate level of aromaticity, which is typical for five-membered heterocyclic rings.

NICS calculations, which measure the magnetic shielding at the center of the ring, provide another measure of aromaticity. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The thiazole ring in this compound is expected to exhibit a negative NICS value, confirming its aromatic character.

Electron delocalization within the thiazole ring is facilitated by the π-conjugated system. The presence of the electron-donating oxanyloxy group at the 2-position enhances electron density within the ring, which can be visualized through electron density plots and analyzed via NBO calculations. These analyses would show significant π-electron delocalization across the C=N and C=C bonds of the thiazole ring, contributing to its stability and characteristic reactivity.

Conformational Analysis of the Oxane Ring and its Orientation Relative to the Thiazole Moiety

The conformational flexibility of this compound is largely determined by the oxane ring and the rotational freedom around the ether linkage. The oxane ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize steric strain. DFT calculations on tetrahydropyran (B127337) (oxane) have shown the chair conformation to be significantly more stable than other conformers like the boat or twist-boat.

The orientation of the oxane ring relative to the thiazole moiety is defined by the dihedral angle around the C(thiazole)-O-C(oxane) bonds. The rotation around the C(thiazole)-O bond is expected to have a relatively low energy barrier, allowing for multiple stable conformations. The most stable conformers would likely be those that minimize steric hindrance between the hydrogen atoms on the thiazole ring and the oxane ring. Theoretical studies on analogous molecules like 2-methoxypyridine (B126380) suggest that the preferred orientation of the alkoxy group is coplanar with the aromatic ring to maximize electronic stabilization.

Table 2: Relative Energies of Tetrahydropyran (Oxane) Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.00 |

| Twist-Boat | 5.8 |

This interactive table is based on DFT calculations for tetrahydropyran.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational ensemble and the influence of the surrounding environment.

Dynamic Behavior and Conformational Ensemble Analysis in Different Environments

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in a vacuum, in a non-polar solvent, or in an aqueous solution. These simulations would reveal the accessible conformations and the transitions between them. The analysis of the simulation trajectories would likely show that the oxane ring predominantly samples the chair conformation, with occasional transitions to higher energy twist-boat forms.

The orientation of the thiazole ring relative to the oxane ring would also be dynamic, with rotations around the ether linkage occurring on a picosecond to nanosecond timescale. By analyzing the distribution of the relevant dihedral angles, the most populated conformational states can be identified, providing a comprehensive picture of the molecule's flexibility.

Solvent Effects on Molecular Conformation and Flexibility

The solvent environment is expected to have a significant impact on the conformational preferences and flexibility of this compound. In polar solvents, such as water, the molecule's dipole moment will interact favorably with the solvent molecules, which may stabilize certain conformations over others. For instance, conformations with a larger dipole moment may be more populated in polar solvents.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico methods are crucial for predicting the biological activity of compounds based on their molecular structure, thereby guiding the synthesis and testing of new chemical entities. These computational tools help to establish a structure-activity relationship (SAR), which describes how modifications to a molecule's structure affect its biological function.

Ligand-based pharmacophore modeling is a powerful technique used when the three-dimensional structure of a biological target is unknown. It involves identifying the essential structural features, or pharmacophoric features, that a set of active molecules share. These features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, are arranged in a specific 3D orientation necessary for biological activity.

In studies of related thiazole derivatives, this approach has been successfully applied. For instance, in an investigation of thiazole and thiophene (B33073) derivatives as inhibitors of Polo-like kinase 1 (Plk1), a critical enzyme in cell cycle progression, several ligand-based pharmacophore models were generated. nih.gov The most statistically significant model, designated AADRR, identified a common set of features crucial for Plk1 inhibition. nih.gov This model can serve as a 3D query to screen virtual libraries for new, structurally diverse compounds that possess the same key features and are therefore potential Plk1 inhibitors.

Table 1: Example of a Pharmacophore Model for Thiazole Derivatives This table illustrates a hypothetical pharmacophore model based on published research for related compounds.

| Pharmacophore Hypothesis | Feature | Description |

| AADRR | A | Hydrogen Bond Acceptor |

| A | Hydrogen Bond Acceptor | |

| D | Hydrogen Bond Donor | |

| R | Aromatic Ring | |

| R | Aromatic Ring |

Source: Based on findings from a study on thiazole and thiophene derivatives as Plk1 inhibitors. nih.gov

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. This technique is instrumental in understanding the molecular basis of a compound's activity, visualizing key interactions (like hydrogen bonds and hydrophobic contacts), and ranking potential drug candidates.

The utility of molecular docking has been demonstrated across numerous studies involving the thiazole scaffold.

EGFR TK Target: In a study of novel 1,3,4-thiadiazole (B1197879) and 1,3-thiazole derivatives, molecular docking was used to investigate their binding modes with the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK). mdpi.com The results revealed favorable binding affinities, with the most promising compound exhibiting a binding energy (ΔG) of -10.8, compared to the reference drug's -7.1. mdpi.com

VEGFR-2 Target: A series of novel 2-oxoindolin-3-ylidene thiazole derivatives designed as potential anticancer agents were subjected to molecular docking studies, which confirmed strong binding interactions within the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

FAK Target: Docking simulations were successfully employed to determine the probable binding model of 1,3,4-thiadiazole derivatives within the active site of Focal Adhesion Kinase (FAK), a target in cancer therapy. nih.gov

SARS-CoV-2 Mpro Target: To identify potential inhibitors for the main protease (Mpro) of SARS-CoV-2, docking studies were applied to a series of newly synthesized bis-thiazolimines, with the most effective compound showing a binding energy of -7.50 kcal/mol. nih.gov

Table 2: Summary of Molecular Docking Studies on Various Thiazole Derivatives

| Thiazole Derivative Class | Protein Target | Key Finding |

| 1,3-Thiazole Derivatives | EGFR TK | Best compound showed a binding affinity (ΔG) of -10.8. mdpi.com |

| 2-Oxoindolin-3-ylidene Thiazoles | VEGFR-2 | Confirmed strong binding interactions within the active site. nih.gov |

| 1,3,4-Thiadiazole Derivatives | FAK | Determined the probable binding model of the lead compound. nih.gov |

| Bis-Thiazolimines | SARS-CoV-2 Mpro | The most active compound exhibited a binding energy of -7.50 kcal/mol. nih.gov |

Source: Compiled from various studies on thiazole-containing compounds.

Cheminformatics and Data Mining for Analog Development

Cheminformatics and data mining are essential for the rational design of new molecules. These fields use computational techniques to analyze large datasets of chemical information, enabling the identification of promising new scaffolds and the optimization of lead compounds.

Virtual screening is a computational workflow used to search vast libraries of chemical compounds to identify those that are likely to have a desired biological activity. This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. Strategies can include filtering by physicochemical properties, searching for similar structures (similarity searching), docking against a protein target, or screening with a pharmacophore model.

An effective virtual screening workflow was demonstrated in the search for inhibitors of PGE2 and leukotriene biosynthesis. nih.gov Starting from a virtual library of approximately 420,000 molecules, a multi-step process involving structure-based docking led to the identification and subsequent synthesis of four novel 2-aminoacyl-1,3,4-thiadiazole derivatives with potent anti-inflammatory properties. nih.gov Similarly, pharmacophore-based virtual screening has been used to mine databases like the ZINC database to discover new lead molecules that fit a pre-defined activity model. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling involves creating a mathematical model that correlates the chemical structure of a compound with its biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), QSAR models can predict the activity of unsynthesized compounds, thereby guiding the design of more potent derivatives.

QSAR models have been extensively developed for various series of thiazole derivatives.

A 3D-QSAR model for thiazole derivatives acting as Plk1 inhibitors showed excellent statistical significance (R² = 0.9539) and predictive power (Q² = 0.4868), highlighting the influence of hydrophobic and electron-withdrawing groups on activity. nih.gov

For a series of aryl thiazole derivatives with antimicrobial activity, a 2D-QSAR model was developed with high statistical significance (r² = 0.9521, q² = 0.8619). ijpsdronline.com

In a study of thiazole derivatives as PIN1 inhibitors, different modeling techniques were compared, with an Artificial Neural Network (ANN) model demonstrating superior performance (R² = 0.98, R²test = 0.98). imist.ma

A 2D-QSAR model for 59 thiazole derivatives as 5-Lipoxygenase inhibitors was generated using multiple linear regression, resulting in a model with a good correlation coefficient (0.626). laccei.org

Table 3: Statistical Validation of QSAR Models for Thiazole Derivatives

| Thiazole Derivative Target | QSAR Model Type | R² (Correlation) | Q² or R²test (Predictivity) |

| Plk1 Inhibitors | 3D-QSAR | 0.9539 | 0.4868 |

| Antimicrobial Agents | 2D-QSAR | 0.9521 | 0.8619 |

| PIN1 Inhibitors | 2D-QSAR (ANN) | 0.98 | 0.98 |

| 5-Lipoxygenase Inhibitors | 2D-QSAR (MLR) | 0.626 | 0.621 |

Source: Compiled from multiple QSAR studies on thiazole derivatives. nih.govijpsdronline.comimist.malaccei.org

Structure Activity Relationship Sar Studies and Mechanism of Action Conceptual Framework

Design and Synthesis of 2-(Oxan-4-yloxy)-1,3-thiazole Analogues for SAR Exploration

The design of new analogues focuses on systematically modifying three key regions of the lead compound: the thiazole (B1198619) ring, the oxane moiety, and the ether linker. The synthesis of such derivatives often involves established methods in heterocyclic chemistry, such as the Hantzsch thiazole synthesis for modifications on the thiazole core.

Systematic Modification of Substituents on the Thiazole Ring (Positions 2, 4, 5)

The thiazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences biological activity. bohrium.com The 2-position is already substituted with the (Oxan-4-yloxy) group, but the 4- and 5-positions are unsubstituted, presenting prime opportunities for modification.

Systematic introduction of various substituents at positions 4 and 5 can probe the steric, electronic, and hydrophobic requirements of a hypothetical binding site. For instance, small alkyl groups (e.g., methyl, ethyl) can explore steric tolerance, while halogens (e.g., Cl, F) can alter electronic properties and potentially form halogen bonds. ijper.org Larger aromatic or heteroaromatic rings can be introduced to explore potential π-π stacking or other hydrophobic interactions. The introduction of hydrogen bond donors or acceptors (e.g., -OH, -NH2, -CO2H) can also be explored to engage with polar residues in a target protein.

SAR studies on other thiazole-containing compounds have shown that lipophilic substituents at the C4-position can increase binding affinity. ijper.org Similarly, modifications at the C2-amino group (analogous to the C2-ether linkage in the target compound) can significantly alter activity profiles.

| Position on Thiazole Ring | Type of Modification | Rationale / Potential Impact | Example Substituents |

|---|---|---|---|

| Position 4 | Small Alkyl Groups | Probe steric limits of binding pocket | -CH₃, -C₂H₅ |

| Position 4/5 | Halogens | Modify electronics (electron-withdrawing), potential halogen bonding | -F, -Cl, -Br |

| Position 4/5 | Aromatic/Heteroaromatic Rings | Explore hydrophobic and π-stacking interactions | -Phenyl, -Pyridyl, -Thienyl |

| Position 4/5 | Polar Groups | Introduce hydrogen bonding capabilities | -OH, -NH₂, -COOH |

| Position 2 (Linker) | Linker Homologation | Alter distance and vector to oxane moiety | -O-CH₂-, -S-CH₂- |

Variations within the Oxane Moiety and Linker Region

The oxane (tetrahydropyran) ring and the ether linker are critical for positioning the molecule and for its physicochemical properties. The tetrahydropyran (B127337) (THP) moiety is often considered a bioisostere of a cyclohexane, but with lower lipophilicity and the capacity for the ring oxygen to act as a hydrogen bond acceptor. pharmablock.com

Modifications to the oxane ring could include:

Ring Contraction/Expansion: Replacing the six-membered oxane with five-membered (tetrahydrofuran) or four-membered (oxetane) rings can alter the geometry and conformational flexibility of the molecule. nih.govnih.gov Oxetanes, in particular, are valued in medicinal chemistry for their ability to improve solubility and metabolic stability. nih.govacs.org

Substitution on the Ring: Adding substituents to the oxane ring itself can probe for additional interactions. For example, hydroxyl groups could provide new hydrogen bonding opportunities.

Ring Opening: The oxane could be replaced by an analogous acyclic ether to assess the importance of the ring's conformational rigidity.

The ether linker is also a key point for modification. Its length and nature can be altered to optimize the orientation of the oxane ring relative to the thiazole core. nih.gov Replacing the ether oxygen with a sulfur (thioether) or an amine (secondary amine) would change the bond angles, polarity, and hydrogen bonding capability of the linker region. american.edu

Exploration of Bioisosteric Replacements

Bioisosterism is a strategy used in medicinal chemistry to replace one functional group with another that retains similar biological activity but may have improved physicochemical or pharmacokinetic properties. nih.govdrughunter.com

For this compound, several bioisosteric replacements could be explored:

Thiazole Ring Bioisosteres: The 1,3-thiazole ring could be replaced by other five-membered heterocycles such as 1,2,4-thiadiazole, 1,3,4-thiadiazole (B1197879), 1,2,4-oxadiazole, or isoxazole. nih.gov Such changes can subtly alter the geometry, electronic distribution, and metabolic stability of the core scaffold.

Ether Linkage Bioisosteres: The ether linkage (-O-) can be replaced by groups such as a thioether (-S-), an amine (-NH-), a methylene (-CH₂-), or more complex groups like trifluoroethylamines, which can mimic the hydrogen-bond donating properties of an amide. u-tokyo.ac.jp

Oxane Moiety Bioisosteres: The oxane ring can be replaced by a cyclohexane to increase lipophilicity or by a piperidine ring to introduce a basic nitrogen atom, which could form ionic interactions. pharmablock.com

| Original Moiety | Potential Bioisostere | Key Property Changes |

|---|---|---|

| 1,3-Thiazole | 1,2,4-Thiadiazole / 1,3,4-Thiadiazole | Alters position of heteroatoms, dipole moment, and H-bonding vectors. nih.gov |

| 1,3-Thiazole | 1,2,4-Oxadiazole | Replaces sulfur with oxygen, affecting size and electronic properties. |

| Ether Linker (-O-) | Thioether Linker (-S-) | Increases lipophilicity, alters bond angle and length. |

| Ether Linker (-O-) | Amine Linker (-NH-) | Introduces a hydrogen bond donor and a basic center. |

| Oxane (Tetrahydropyran) | Cyclohexane | Increases lipophilicity, removes H-bond acceptor capability. pharmablock.com |

| Oxane (Tetrahydropyran) | Piperidine | Introduces a basic nitrogen for potential salt bridges and H-bonding. |

Theoretical Understanding of Molecular Interactions Governing Activity

A conceptual understanding of how this compound might interact with biological macromolecules is essential for guiding analogue design. Molecular modeling and docking studies on similar thiazole derivatives provide a framework for postulating these interactions.

Postulated Modes of Molecular Recognition and Binding to Hypothetical Biological Macromolecules

The structure of this compound presents several key features that could participate in molecular recognition:

Thiazole Ring: The nitrogen atom at position 3 is a potential hydrogen bond acceptor. The sulfur atom, though a weak hydrogen bond acceptor, can participate in other non-covalent interactions. The aromatic system of the thiazole ring can engage in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or cation-π interactions with positively charged residues like Lysine and Arginine. researchgate.net

Ether Oxygen: The oxygen atom of the ether linkage is a strong hydrogen bond acceptor and can interact with donor groups on a protein backbone or side chain. nih.gov

Oxane Ring: The oxygen atom within the oxane ring can also act as a hydrogen bond acceptor. pharmablock.com The saturated hydrocarbon portions of the ring are hydrophobic and can interact favorably with nonpolar pockets in a binding site.

A hypothetical binding mode could involve the thiazole ring being anchored in a pocket where its nitrogen atom forms a crucial hydrogen bond. The flexible ether linker would then allow the oxane ring to adopt an optimal conformation within an adjacent hydrophobic or mixed polar/hydrophobic region, potentially forming an additional hydrogen bond via its ring oxygen.

Influence of Stereochemistry on Molecular Interactions

The oxane ring in this compound is attached at its 4-position. While this position is not a chiral center in the parent molecule, substitution on the oxane ring (as proposed in section 4.1.2) or the use of chiral analogues could introduce stereocenters.

Furthermore, the oxane ring exists predominantly in a chair conformation. The orientation of the ether linkage can be either axial or equatorial. These different conformations would project the thiazole moiety into different regions of space, which could profoundly impact binding affinity. If the biological target has a chiral binding site, one stereoisomer or conformer will likely have a more favorable set of interactions than the other, leading to differences in biological activity. Studies on other complex molecules have confirmed the importance of the absolute configuration of chiral centers in determining biological effects. For example, in STAT3 inhibitors, analogues with an (R)-configuration at a chiral center in the linker showed improved inhibitory activity compared to their (S)-counterparts. nih.gov This underscores the necessity of considering stereochemistry in the design and synthesis of any advanced analogues.

Mechanistic Studies at a Conceptual Level

There is currently no available research, including computational prediction studies, that investigates the theoretical molecular mechanisms of action for this compound. Therefore, its potential for enzyme inhibition or receptor modulation remains unknown.

Due to the lack of experimental or computational data, the potential biochemical pathways that may be affected by this compound have not been elucidated.

Advanced Research Directions and Future Perspectives

Integration with Advanced Synthetic Methodologies

The evolution of synthetic chemistry provides powerful tools to expedite the discovery and optimization of novel compounds. Applying these to the 2-(Oxan-4-yloxy)-1,3-thiazole scaffold could significantly accelerate the exploration of its chemical and biological potential.

High-Throughput Synthesis and Screening of Derivatives

High-throughput synthesis (HTS) enables the rapid creation of large libraries of structurally related compounds. For this compound, an HTS approach would focus on generating a diverse library of derivatives by modifying both the thiazole (B1198619) and oxane rings. The core strategy would involve parallel synthesis techniques to introduce a variety of substituents at key positions.

Key areas for derivatization include:

Thiazole Ring: Positions 4 and 5 of the thiazole ring are prime candidates for substitution, allowing for the introduction of various functional groups (e.g., alkyl, aryl, halogen, nitro groups) to modulate the electronic and steric properties of the molecule. analis.com.my

Oxane Ring: Modifications to the oxane ring, while more complex, could involve introducing substituents or altering the ring structure itself to explore conformational effects on biological activity.

The resulting library of compounds would then be subjected to high-throughput screening (HTS) against various biological targets, such as kinases, proteases, or specific receptors, to identify initial "hit" compounds for further development.

Table 1: Hypothetical Library of this compound Derivatives for HTS

| Entry | R1 (Thiazole Position 4) | R2 (Thiazole Position 5) | R3 (Oxane Ring) |

|---|---|---|---|

| 1 | -H | -Br | -H |

| 2 | -CH₃ | -Cl | -H |

| 3 | -Phenyl | -H | -H |

| 4 | -H | -NO₂ | -H |

| 5 | -H | -H | 3-OH |

| 6 | -Phenyl | -Br | -H |

Application of Automation and Robotics in Compound Discovery

The integration of automation and robotics is a cornerstone of modern drug discovery and materials science. In the context of this compound, automated platforms could manage the entire workflow from library design to synthesis and final analysis. Robotic systems can perform precise liquid handling, reagent addition, temperature control, and purification steps, minimizing human error and increasing reproducibility. This is particularly valuable for constructing large and complex libraries of derivatives, as outlined in the HTS approach. Furthermore, automated screening systems can rapidly test these compounds for desired properties, generating vast datasets that can be analyzed using computational tools to identify structure-activity relationships (SAR). nih.gov

Exploration of Novel Chemical Transformations and Reactivity

A deeper understanding of the chemical behavior of this compound can unlock new synthetic pathways and applications. Future research should focus on uncovering unique reactivity patterns that emerge from the interplay between the electron-rich thiazole ring and the flexible oxane ether linkage.

Unexpected Reactivity Patterns of the Thiazole and Oxane Moieties

The thiazole ring is known for its aromaticity and specific reactivity at its carbon and nitrogen atoms. analis.com.my The presence of the bulky, electron-donating oxan-4-yloxy group at the C2 position could lead to unexpected regioselectivity in electrophilic substitution reactions or alter the acidity of the C4 and C5 protons. Investigating reactions such as metallation followed by quenching with electrophiles could reveal novel functionalization pathways.

Conversely, the oxane moiety is generally stable, but the ether linkage adjacent to the thiazole ring could be susceptible to cleavage under specific Lewis acidic or radical conditions, providing a route to novel scaffolds. The interaction between the sulfur atom of the thiazole and functional groups on the oxane ring in intramolecular reactions has not been explored and could lead to unforeseen cyclization products.

Development of Cascade and Multicomponent Reactions Incorporating the Compound

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient way to build molecular complexity. nih.govmdpi.com Future work could focus on designing cascade sequences that start from or build upon the this compound framework. For example, a functionalized derivative could undergo an intramolecular cycloaddition or rearrangement to form more complex polycyclic systems.

Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot reaction, are highly valued for their atom economy and efficiency. nih.govresearchgate.net Developing MCRs that incorporate a this compound-derived building block would be a significant advance. A hypothetical MCR could involve the reaction of an aldehyde, an amine, and a functionalized this compound derivative to rapidly generate a library of complex molecules.

Table 2: Conceptual Multicomponent Reaction Involving a Thiazole Derivative

| Component A | Component B | Component C | Catalyst | Potential Product Class |

|---|---|---|---|---|

| 4-Formyl-2-(oxan-4-yloxy)-1,3-thiazole | Aniline | Isocyanide | Lewis Acid | Fused Heterocyclic Systems |

Interdisciplinary Research Opportunities (Conceptual)

The unique combination of a rigid, aromatic thiazole and a flexible, saturated oxane ring suggests potential applications beyond traditional organic chemistry. Conceptual interdisciplinary research could bridge this molecule's properties with other scientific fields.

Medicinal Chemistry and Chemical Biology: Thiazole-containing compounds are known to possess a wide range of biological activities. dergipark.org.tr The this compound scaffold could serve as a novel template for designing probes to study biological systems or as a starting point for developing therapeutic agents. The oxane group can improve pharmacokinetic properties such as solubility and metabolic stability.

Materials Science: Derivatives of this compound bearing polymerizable functional groups could be investigated as monomers for novel polymers. The thiazole unit could introduce unique electronic, optical, or metal-coordinating properties into the resulting material, making it suitable for applications in organic electronics or sensor technology.

Supramolecular Chemistry: The nitrogen and sulfur atoms in the thiazole ring, along with the oxygen in the oxane moiety, can act as hydrogen bond acceptors or metal coordination sites. This suggests that specifically designed derivatives could self-assemble into complex supramolecular structures like gels, liquid crystals, or metal-organic frameworks (MOFs) with tailored properties.

Future Outlook for the Thiazole-Oxane Hybrid Scaffold in Academic Research

The thiazole-oxane hybrid scaffold represents a promising area for future academic research, bridging medicinal chemistry, materials science, and chemical biology. The thiazole moiety is a well-established "wonder nucleus" in drug discovery, present in numerous FDA-approved drugs and exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jetir.orgglobalresearchonline.netcolab.wsresearchgate.net The versatility of the thiazole scaffold provides a foundation for developing novel compounds that can interact with various biological targets. nih.govdergipark.org.tr

The incorporation of the oxane ring introduces a valuable modulating element. In medicinal chemistry, saturated heterocyclic rings like oxane are often used to improve the physicochemical properties of drug candidates, such as solubility, metabolic stability, and pharmacokinetic profiles. The strategic combination of the biologically active thiazole core with the property-modulating oxane ring could lead to the discovery of new therapeutic agents with enhanced efficacy and better drug-like characteristics. dergipark.org.tr

In materials science, this hybrid scaffold could be used to develop new monomers for polymerization. The presence of the flexible, polar oxane group could impart unique properties to thiazole-containing polymers, such as improved processability, altered solubility, or enhanced biocompatibility for biomedical applications.

Future research efforts are likely to focus on several key areas:

Synthesis of Novel Libraries: Development of efficient synthetic routes to create a diverse library of this compound derivatives with various substitutions on both the thiazole and oxane rings.

Biological Screening: Systematic evaluation of these new compounds for a range of biological activities, leveraging the known pharmacological potential of the thiazole core. globalresearchonline.netnih.gov

Probe Development: Rational design and synthesis of targeted chemical probes for biological imaging and sensing, exploring the conceptual frameworks outlined previously. nih.govnih.gov

Polymer Chemistry: Investigation of the thiazole-oxane scaffold as a novel monomer for creating functional polymers with tailored properties for electronics or biomedical engineering.

The convergence of the well-documented utility of thiazoles with the advantageous properties of the oxane ring positions the this compound scaffold as a fertile ground for academic exploration and innovation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Oxan-4-yloxy)-1,3-thiazole, and how can reaction conditions be optimized for yield and purity?

- Methodology :

-

Step 1 : React oxane-4-ol derivatives (e.g., oxane-4-methanol) with 2-chlorothiazole in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C for 6–12 hours .

-

Step 2 : Monitor reaction progress via TLC. Purify via column chromatography using ethyl acetate/hexane gradients.

-

Optimization : Adjust solvent polarity (e.g., acetonitrile for faster kinetics) and catalyst loading (e.g., 1.2–1.5 equiv. of base) to improve yields (>70%) .

- Validation : Confirm purity using HPLC (>95%) and structural integrity via H/C NMR and HRMS .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Key Techniques :

- IR Spectroscopy : Identify functional groups (e.g., C-O-C stretching at 1100–1250 cm⁻¹ for oxane ether linkages) .

- NMR : H NMR for thiazole proton environments (δ 6.8–7.5 ppm) and oxane ring protons (δ 3.5–4.2 ppm). C NMR confirms quaternary carbons in the thiazole ring (~150 ppm) .

- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

- Experimental Design :

- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., MCF7, HeLa) at 10–100 µM concentrations for 48 hours .

- Cardiotropic Activity : Assess vasodilation effects on isolated rat aortic rings pre-contracted with norepinephrine (1 µM), measuring relaxation % relative to controls .

Advanced Research Questions

Q. How do structural modifications to the oxane or thiazole moieties influence the compound’s bioactivity and selectivity?

- Structure-Activity Relationship (SAR) Strategies :

- Oxane Modifications : Replace oxane-4-yl with oxane-2-yl or tetrahydropyran to alter lipophilicity (logP) and membrane permeability.

- Thiazole Substituents : Introduce electron-withdrawing groups (e.g., -Br, -NO₂) at the 4-position to enhance antimicrobial potency .

- Case Study : Derivatives with 4-bromophenyl substitutions showed 3-fold higher antiproliferative activity against MCF7 cells compared to unsubstituted analogs .

Q. What computational approaches are suitable for predicting the binding modes of this compound to biological targets?

- Protocol :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., E. coli dihydrofolate reductase) or receptors (e.g., β-adrenergic receptors). Validate docking poses with MD simulations (GROMACS, 50 ns trajectories) .

- Pharmacophore Mapping : Identify critical H-bond acceptors (thiazole N) and hydrophobic regions (oxane ring) for target engagement .

Q. How should researchers resolve contradictions in biological activity data across different studies?

- Troubleshooting Framework :

- Variable 1 : Assess purity discrepancies (e.g., HPLC vs. NMR quantification) and batch-to-batch variability .

- Variable 2 : Control assay conditions (e.g., serum content in cell media, incubation time). For example, >10% FBS may reduce apparent cytotoxicity by protein binding .

- Comparative Analysis : Cross-validate using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.